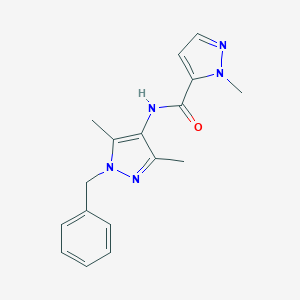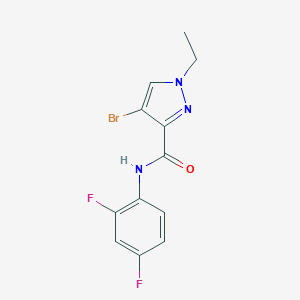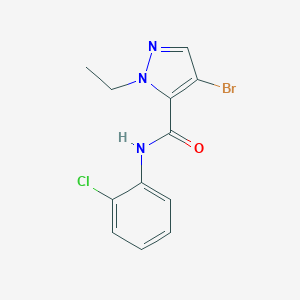
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. PTU is a thiourea derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine and biology.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood, but it is believed to work by inhibiting the synthesis of thyroid hormones by blocking the enzyme thyroperoxidase. This compound has also been found to have antioxidant properties and can scavenge free radicals, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the modulation of oxidative stress, and the inhibition of angiogenesis. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several advantages for lab experiments, including its ability to inhibit thyroid hormone synthesis and its anticancer properties. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for the use of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea in scientific research. These include the development of new this compound derivatives with improved properties and the investigation of the role of this compound in the regulation of oxidative stress and inflammation. This compound may also have potential applications in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
合成法
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate 1-(3-chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, which is then reacted with thiourea to form this compound. Other methods include the reaction of 3-chlorobenzoyl isothiocyanate with pyridine-3-methylamine or the reaction of 3-chlorobenzaldehyde with pyridine-3-thiocarboxamide.
科学的研究の応用
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been extensively used in scientific research for its potential applications in various fields, including medicine, biology, and chemistry. This compound has been found to have antithyroid properties and has been used in the treatment of hyperthyroidism. This compound has also been found to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer and lung cancer. This compound has also been used in the study of the role of thyroid hormones in brain development and function.
特性
分子式 |
C13H12ClN3S |
|---|---|
分子量 |
277.77 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C13H12ClN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
InChIキー |
MXJDRCSUIDNGRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
